
(1-Chloro-2,2-dimethylpropyl)benzene
Übersicht
Beschreibung
“(1-Chloro-2,2-dimethylpropyl)benzene” is a chemical compound with the molecular formula C11H15Cl . It is a derivative of benzene, where a benzene ring is attached to a 1-chloro-2,2-dimethylpropyl group .
Synthesis Analysis
This compound can be synthesized through the reaction of benzene with 2,2-dimethylpropyl chloride in the presence of anhydrous aluminium chloride . This reaction is an example of Friedel-Craft’s alkylation, which is an electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “(1-Chloro-2,2-dimethylpropyl)benzene” consists of a benzene ring attached to a 1-chloro-2,2-dimethylpropyl group . The molecular weight of this compound is 182.69 .Chemical Reactions Analysis
“(1-Chloro-2,2-dimethylpropyl)benzene” can undergo various chemical reactions. For instance, it can react with EtOH in water . The reaction mechanism could be either SN1 or SN2, depending on the conditions .Physical And Chemical Properties Analysis
“(1-Chloro-2,2-dimethylpropyl)benzene” is a liquid at room temperature . It has a molecular weight of 182.69 . More detailed physical and chemical properties may be available from specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Ionic Liquid-Benzene Mixtures
Neutron diffraction studies of mixtures of 1,3-dimethylimidazolium hexafluorophosphate and benzene, including those with similar structures to "(1-Chloro-2,2-dimethylpropyl)benzene," reveal how the presence of benzene alters the ionic liquid structure, especially in cation-cation interactions. This finding is crucial for understanding the solvation and structural properties of ionic liquids in the presence of aromatic hydrocarbons, which has implications for their use in catalysis and solvent applications (Deetlefs et al., 2005).
Atmospheric Chemistry of Aromatic Hydrocarbons
Research on the gas-phase absorption cross sections of monocyclic aromatic hydrocarbons, including derivatives of benzene, has significant implications for atmospheric chemistry. The study provides data essential for evaluating the atmospheric concentrations of these compounds and understanding their photochemical reactions, which are vital for air quality and environmental health assessments (Etzkorn et al., 1999).
Hydroboration Chemistry
Research on highly electrophilic boranes, such as bis(pentafluorophenyl)borane, demonstrates their reactivity and potential as hydroboration reagents. This has implications for synthetic chemistry, particularly in the functionalization of aromatic compounds like "(1-Chloro-2,2-dimethylpropyl)benzene" for creating complex organic molecules with specific properties (Parks et al., 1998).
Environmental Degradation of Chloroaromatic Compounds
The study on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes provides insights into the removal of chlorinated aromatic compounds from water. Understanding the kinetics, mechanisms, and toxicity evolution of these processes is crucial for environmental management and pollution control strategies (Li et al., 2020).
Material Science and Polymer Chemistry
The catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene into silphenylene-containing polymers showcases the versatility of benzene derivatives in creating materials with specific thermal, solubility, and degradation properties. These findings are crucial for the development of new materials with tailored functionalities for various applications (Li & Kawakami, 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-chloro-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQDDKWOLSHALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514857 | |
| Record name | (1-Chloro-2,2-dimethylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1688-17-1 | |
| Record name | (1-Chloro-2,2-dimethylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloro-2,2-dimethylpropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



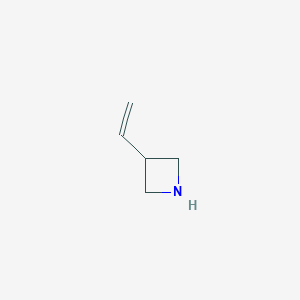
![9,9-Dimethyl-9-azabicyclo[3.3.1]nonan-9-ium iodide](/img/structure/B1652915.png)
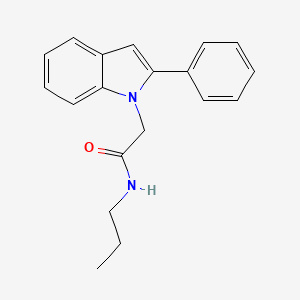
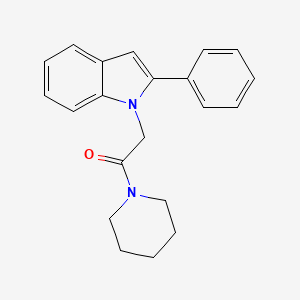
![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)
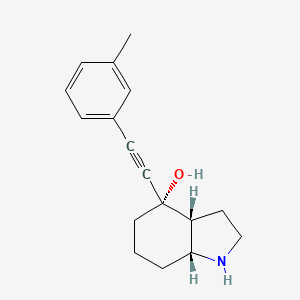
![N-[(2-Chlorophenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1652922.png)
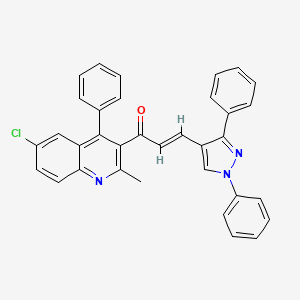
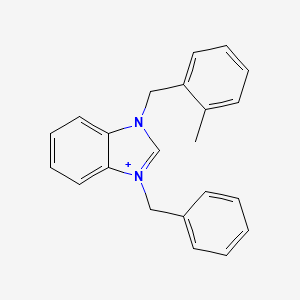
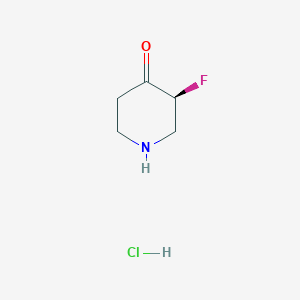
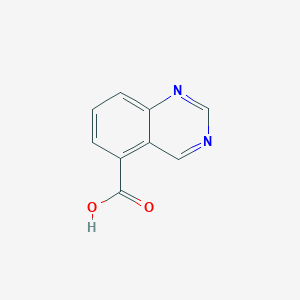
![4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652931.png)

